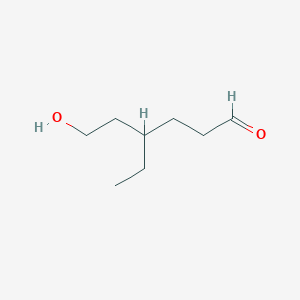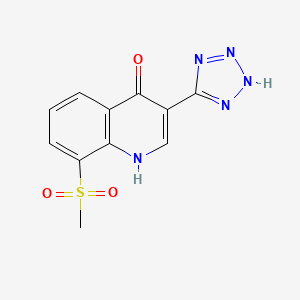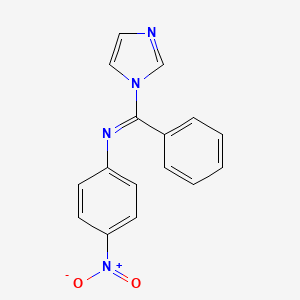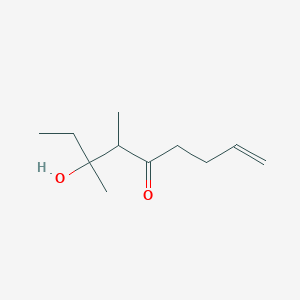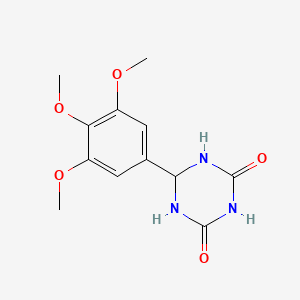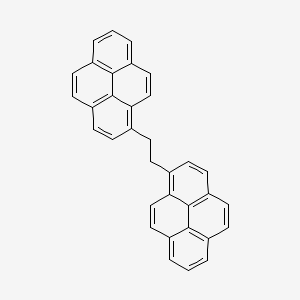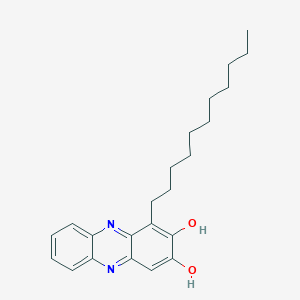
2,3-Phenazinediol, 1-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Phenazinediol, 1-undecyl- is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The unique structure of 2,3-Phenazinediol, 1-undecyl- makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazines, including 2,3-Phenazinediol, 1-undecyl-, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of aromatic nitro compounds with aniline in the presence of a strong base at elevated temperatures.
Beirut Method: This method involves the oxidative cyclization of 1,2-diaminobenzenes with suitable reagents.
Reductive Cyclization: This method uses diphenylamines and reductive agents to form the phenazine core.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed coupling of aryl halides with amines.
Industrial Production Methods
Industrial production of phenazines often involves microbial biosynthesis. Bacterial species such as Pseudomonas and Streptomyces are known to produce phenazines naturally. The biosynthesis involves a series of enzymatic reactions starting from chorismic acid and leading to the formation of phenazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2,3-Phenazinediol, 1-undecyl- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
2,3-Phenazinediol, 1-undecyl- has several scientific research applications:
Chemistry: Used as a photosensitizer for generating singlet oxygen in organic synthesis.
Biology: Studied for its antimicrobial properties and potential use in controlling bacterial infections.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of dyes and pigments due to its photochromic properties.
Mechanism of Action
The mechanism of action of 2,3-Phenazinediol, 1-undecyl- involves its ability to undergo excited-state intermolecular proton transfer (ESInterPT) processes based on keto–enol tautomerization. This process is facilitated by the formation of continuous intermolecular hydrogen bonding in aggregates, leading to changes in the compound’s photophysical properties . The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) such as singlet oxygen, which can induce oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial properties and use in agriculture.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antibiotic properties.
Phenazine-2,3-diol: A precursor to various phenazine derivatives with diverse biological activities.
Uniqueness
2,3-Phenazinediol, 1-undecyl- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes
Properties
CAS No. |
61513-10-8 |
|---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-undecylphenazine-2,3-diol |
InChI |
InChI=1S/C23H30N2O2/c1-2-3-4-5-6-7-8-9-10-13-17-22-20(16-21(26)23(17)27)24-18-14-11-12-15-19(18)25-22/h11-12,14-16,26-27H,2-10,13H2,1H3 |
InChI Key |
FNYALHQBNHNQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=CC2=NC3=CC=CC=C3N=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole](/img/structure/B14567496.png)

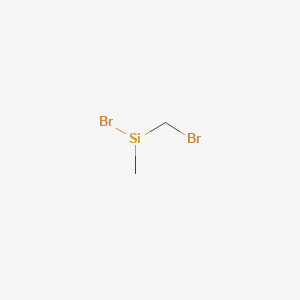

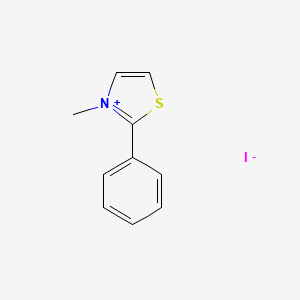
![2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl-](/img/structure/B14567522.png)
![1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14567529.png)
